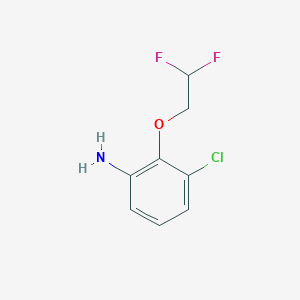
3-Chloro-2-(2,2-difluoroethoxy)aniline
Overview
Description
3-Chloro-2-(2,2-difluoroethoxy)aniline, also known as 3-CF2EAN, is an organochlorine compound used in various scientific research applications. It is a versatile and useful intermediate for the synthesis of various compounds. 3-CF2EAN is an attractive choice for the synthesis of a variety of compounds due to its stability, low toxicity, and ease of handling.
Scientific Research Applications
Chlorinating Agent and Oxidant
- Application in Ortho-Selective Chlorination: 1-Chloro-1,2-benziodoxol-3-one is used as a chlorinating agent and oxidant for aniline derivatives. The amide directing group assists in the radical-mediated ortho-selective chlorination process, which tolerates various electronically differentiated anilides and sulfonamides under aqueous conditions (Vinayak et al., 2018).
Synthesis and Application in Drug Development
- Efficient Synthesis for Drug Precursors: An efficient scale-up synthesis process for (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053) includes a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline. This process has been applied to the preparation of batches for preclinical toxicology studies (Li et al., 2012).
Potential in NLO Materials
- Vibrational Analysis for NLO Materials: A study on vibrational analysis of chloro- and trifluoromethyl-anilines, including Fourier Transform-Infrared and Fourier Transform-Raman techniques, suggests their potential application in Non-Linear Optical (NLO) materials. This includes a detailed analysis of hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).
Synthesis Process
- High-Yield Synthesis Process: A synthesis process for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol achieved an overall yield of 72.0%, with the product structure characterized by elemental analyses, IR spectra, and 1H NMR. This process features high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Environmental and Health Impact Studies
- Environmental Degradation Studies: The degradation of aniline and its derivatives by bacterial strains like Delftia sp. AN3 has been studied. These strains can degrade aniline, indicating the potential environmental impact of chloroaniline compounds (Liu et al., 2002).
properties
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWATPGERLKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2,2-difluoroethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)


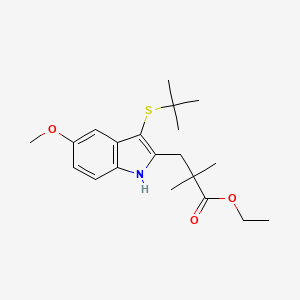

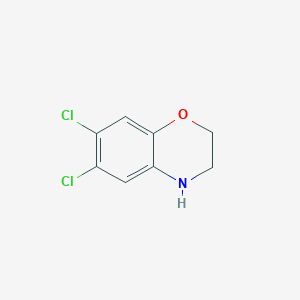
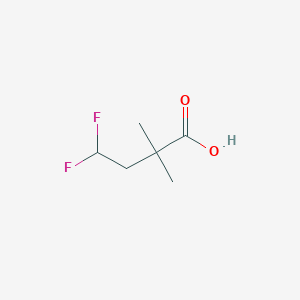
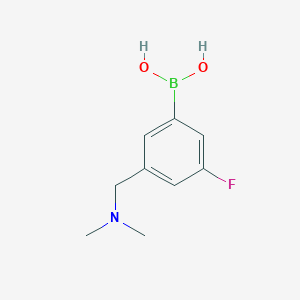
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)
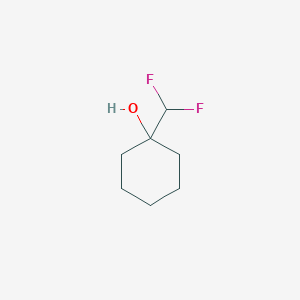
![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)